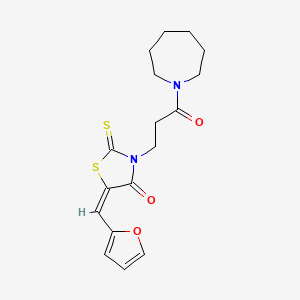

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological versatility. The presence of substituents such as azepan and furan enhances its interaction with biological targets.

1. Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of DNA synthesis : Thiazolidin-4-one derivatives interact with DNA, disrupting replication processes.

- Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells, enhancing their therapeutic potential.

A recent study highlighted that several thiazolidin-4-one derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties .

2. Antibacterial Activity

The antibacterial potential of thiazolidin-4-one compounds has been documented in several studies. For instance:

- Inhibition of biofilm formation : Compounds with thiazolidin-4-one cores demonstrated effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with some achieving over 50% inhibition at specific concentrations .

The compound's structure may allow it to target bacterial enzymes or disrupt cell wall synthesis, leading to its antibacterial activity.

3. Other Pharmacological Effects

Thiazolidin-4-one derivatives have shown promise in various other areas:

- Anti-inflammatory : Some derivatives exhibit COX inhibitory activity, contributing to their anti-inflammatory effects.

- Antioxidant : The presence of furan rings in certain derivatives enhances their ability to scavenge free radicals .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 and HeLa cell lines with IC50 values in the low micromolar range. |

| Study B | Reported effective inhibition of biofilm formation by S. aureus with MIC values ranging from 0.5 to 2 µg/mL for various derivatives. |

| Study C | Explored molecular docking studies revealing strong binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms. |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interactions between this compound and various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes critical for cancer cell survival and bacterial metabolism .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one exhibit notable antibacterial properties. For instance, derivatives containing a thiazolidinone core have been studied for their efficacy against bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have shown that modifications in the substituents can enhance antimicrobial activity, making these compounds candidates for further pharmacological exploration .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Preliminary studies have indicated that its derivatives can interfere with cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with furan and thiazolidinone functionalities have shown promise in targeting cancer cells in various assays .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

this compound can serve as an organic linker in the synthesis of Metal-Organic Frameworks. MOFs are materials composed of metal ions coordinated to organic ligands, exhibiting high porosity and tunable structures suitable for applications in gas storage, separation, and catalysis. The compound's multiple binding sites allow it to form stable frameworks when reacted with metal salts under solvothermal conditions .

Table 1: Characteristics of MOFs Synthesized with the Compound

| Property | Value |

|---|---|

| Surface Area | Up to 1500 m²/g |

| Pore Volume | 0.5 cm³/g |

| Stability | High under ambient conditions |

| Applications | Gas storage, catalysis |

Biological Studies

The biological activity of this compound has been evaluated through various assays. Notably, studies have demonstrated its potential as an anti-inflammatory agent, alongside its antimicrobial properties. The presence of the azepan moiety enhances interaction with biological targets, suggesting that this compound could be developed into a therapeutic agent for treating infections and inflammatory diseases .

Case Study: Antibacterial Efficacy

A study conducted on various derivatives of thiazolidinones revealed that compounds structurally related to this compound exhibited significant antibacterial activity against multi-drug resistant strains. The structure–activity relationship (SAR) analysis indicated that specific substitutions improved efficacy against bacterial pathogens .

Análisis De Reacciones Químicas

Nucleophilic Reactivity at the Thioxo Group

The 2-thioxothiazolidin-4-one moiety exhibits nucleophilic character at the sulfur atom, enabling reactions such as:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .

-

Oxidation : Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA .

-

Tautomerism : Equilibrium between thione (C=S) and thiol (C–SH) forms under acidic or basic conditions, influencing reactivity .

Reactivity of the Furan-2-ylmethylene Substituent

The α,β-unsaturated carbonyl system in the furan-2-ylmethylene group facilitates:

-

Michael Additions : Nucleophilic attack at the β-position by amines, thiols, or Grignard reagents .

-

Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic products .

-

Photochemical Reactions : Potential for [2+2] cycloadditions under UV light .

Azepan-1-yl-3-oxopropyl Side Chain Reactivity

The ketone in the 3-oxopropyl chain can undergo:

-

Nucleophilic Additions : Reaction with hydrazines or hydroxylamines to form hydrazones or oximes .

-

Reductions : Catalytic hydrogenation (e.g., H₂/Pd) to yield secondary alcohols .

-

Condensations : Formation of Schiff bases with primary amines under dehydrating conditions .

Thiazolidinone Ring Transformations

The thiazolidin-4-one core may participate in:

-

Ring-Opening Reactions : Hydrolysis under acidic or basic conditions to generate mercapto-carboxylic acid derivatives .

-

Electrophilic Substitution : Halogenation at the 5-position using reagents like NBS or SO₂Cl₂ .

Synthetic Pathways and Catalytic Conditions

Key synthetic strategies for analogous systems include:

Biological and Pharmacological Implications

While direct data on this compound is limited, structural analogs exhibit:

-

Antimicrobial Activity : Thiazolidinones with furan substituents show efficacy against S. aureus and E. coli .

-

Enzyme Inhibition : Thioxo groups in heterocycles often target cysteine proteases or kinases .

Stability and Degradation Pathways

Propiedades

IUPAC Name |

(5E)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(18-8-3-1-2-4-9-18)7-10-19-16(21)14(24-17(19)23)12-13-6-5-11-22-13/h5-6,11-12H,1-4,7-10H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWGRYBTQBCBPE-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.